Levomoprolol hydrochloride

Description

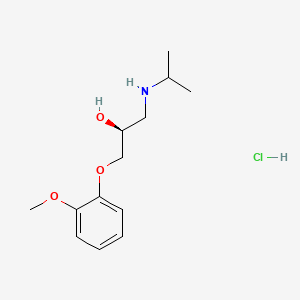

Structure

3D Structure of Parent

Properties

CAS No. |

113482-87-4 |

|---|---|

Molecular Formula |

C13H22ClNO3 |

Molecular Weight |

275.77 g/mol |

IUPAC Name |

(2S)-1-(2-methoxyphenoxy)-3-(propan-2-ylamino)propan-2-ol;hydrochloride |

InChI |

InChI=1S/C13H21NO3.ClH/c1-10(2)14-8-11(15)9-17-13-7-5-4-6-12(13)16-3;/h4-7,10-11,14-15H,8-9H2,1-3H3;1H/t11-;/m0./s1 |

InChI Key |

JKEZSJIWQWVVQR-MERQFXBCSA-N |

Isomeric SMILES |

CC(C)NC[C@@H](COC1=CC=CC=C1OC)O.Cl |

Canonical SMILES |

CC(C)NCC(COC1=CC=CC=C1OC)O.Cl |

Origin of Product |

United States |

Synthetic Methodologies and Stereochemical Characterization

Enantioselective Synthesis Strategies

The synthesis of Levomoprolol (B1675161), or (S)-moprolol, requires a stereocontrolled approach to generate the single desired enantiomer. This is commonly achieved either by separating the enantiomers from a racemic mixture (resolution) or by building the molecule from a chiral precursor (asymmetric synthesis).

Chiral Precursor Derivatization and Resolution Techniques

A primary strategy in enantioselective synthesis involves the use of optically active starting materials, known as chiral synthons. A convenient route for preparing specific enantiomers of β-blockers like Levomoprolol involves starting with a chiral epoxide. nih.govresearchgate.net For the synthesis of (S)-moprolol, this typically involves the reaction of 2-methoxyphenol with (R)-epichlorohydrin. nih.gov The phenoxide, generated by treating 2-methoxyphenol with a base like sodium hydroxide, attacks the epoxide ring of the chiral epichlorohydrin. The resulting intermediate is then treated with isopropylamine (B41738) to yield the final (S)-moprolol product. nih.gov

Alternatively, when a racemic mixture of moprolol (B1676737) is synthesized, resolution techniques are employed to separate the (S)- and (R)-enantiomers. One of the most effective modern methods for this separation is preparative High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP). nih.govmdpi.com This technique leverages the differential interaction of the enantiomers with the chiral environment of the column, causing them to elute at different times and allowing for their isolation. rjptonline.org For related β-blockers, various CSPs have proven effective in achieving high levels of separation. nih.gov

| Chiral Stationary Phase | Principle | Application Example | Reference |

|---|---|---|---|

| Chiralcel OD | Cellulose derivative coated on silica (B1680970) gel | High separation factor for metoprolol (B1676517) and its metabolites. | nih.gov |

| Chiral-AGP | α1-acid glycoprotein (B1211001) bonded to silica | Used for chiral separation of metoprolol. | nih.gov |

| Kromasil 5-Amycoat | Amylose derivative coated on silica gel | Effective in the resolution of propranolol (B1214883) analogues. | mdpi.com |

| Cyclobond I | Beta-cyclodextrin bonded to silica | Investigated for the chiral separation of metoprolol. | nih.gov |

Application of Biocatalysis in Asymmetric Synthesis

Biocatalysis has emerged as a powerful and sustainable tool for producing enantiomerically pure active pharmaceutical ingredients (APIs). mdpi.comuni-graz.at Enzymes, particularly lipases, are widely used for the kinetic resolution of racemic intermediates due to their high stereoselectivity. nih.govnih.gov

A chemoenzymatic route for the synthesis of (S)-moprolol has been developed, focusing on the resolution of the key chiral intermediate, (RS)-3-(2-methoxyphenoxy)propane-1,2-diol. nih.gov In this process, various commercial lipases are screened for their ability to selectively acylate one of the enantiomers. Aspergillus niger lipase (B570770) (ANL) was identified as a highly effective biocatalyst, demonstrating both high stereoselectivity and regioselectivity. nih.gov The enzyme selectively acylates the (R)-enantiomer of the diol, leaving the desired (S)-enantiomer unreacted. nih.gov This allows for the straightforward separation of the acylated (R)-form from the unreacted (S)-3-(2-methoxyphenoxy)propane-1,2-diol, which is then converted to (S)-moprolol. nih.gov

| Parameter | Optimized Value | Outcome | Reference |

|---|---|---|---|

| Enzyme | Aspergillus niger lipase (ANL) | Yield of >49% with high enantiomeric excess of the (S)-diol intermediate. | nih.gov |

| Enzyme Concentration | 15 mg/mL | ||

| Solvent | Toluene | ||

| Temperature | 30 °C | ||

| Reaction Time | 18 h |

Elucidation of Stereochemical Configuration

The three-dimensional arrangement of atoms at a chiral center is known as its absolute configuration. wikipedia.org For Levomoprolol, which contains one chiral center at the second carbon of the propanol (B110389) backbone, the absolute configuration is designated as (S). medchemexpress.comwikipedia.org This designation is determined using the Cahn-Ingold-Prelog (CIP) priority rules, where the four substituents attached to the chiral carbon are ranked based on atomic number. nih.govlibretexts.org The (S)-configuration of Levomoprolol is crucial for its pharmacological activity, as it exhibits a significantly higher affinity for β-adrenergic receptors compared to its (R)-enantiomer. mdpi.com

The definitive method for determining absolute configuration is single-crystal X-ray crystallography. wikipedia.org However, this technique requires the formation of a high-quality crystal, which is not always feasible. Alternative methods are therefore often employed. These include:

Chemical Correlation : The configuration can be established by chemically converting the molecule to or from a compound whose absolute configuration is already known. wikipedia.org

Chiroptical Spectroscopy : Techniques like Vibrational Circular Dichroism (VCD) measure the differential absorption of left and right circularly polarized light. spark904.nl By comparing the experimental VCD spectrum to one calculated for a known configuration (e.g., the S form), the absolute configuration of the sample can be unambiguously assigned. spark904.nl

NMR Spectroscopy with Chiral Auxiliaries : Derivatizing the chiral alcohol of moprolol with a chiral agent, such as Mosher's acid, creates diastereomers. The resulting ¹H NMR spectra of these diastereomers will show distinct chemical shift differences that can be analyzed to deduce the absolute configuration of the original alcohol. mdpi.com

Advanced Spectroscopic Techniques for Synthetic Product Validation

Following synthesis, the chemical structure, identity, and purity of Levomoprolol hydrochloride must be rigorously confirmed. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools for this validation process. nih.govtechniumscience.com

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the molecular structure. In the ¹H NMR spectrum of Levomoprolol, distinct signals corresponding to each unique proton environment are observed. thermofisher.comresearchgate.net This includes signals for the aromatic protons of the methoxyphenoxy group, the methoxy (B1213986) protons, the protons of the isopropyl group, and the protons of the chiral propanolamine (B44665) side chain. researchgate.net Similarly, the ¹³C NMR spectrum shows a unique signal for each carbon atom in the molecule. Two-dimensional NMR experiments (e.g., COSY, HMQC, HMBC) can be used for unequivocal assignment of all proton and carbon signals. researchgate.net

| Group | Nucleus | Expected Chemical Shift (ppm) | Reference |

|---|---|---|---|

| Aromatic Protons | ¹H | ~6.8 - 7.2 | thermofisher.com |

| -O-CH(OH)- | ¹H | ~4.0 - 4.4 | thermofisher.com |

| -O-CH₃ | ¹H | ~3.8 | thermofisher.com |

| -CH(CH₃)₂ | ¹H | ~3.2 - 3.4 | thermofisher.com |

| -CH(CH₃)₂ | ¹H | ~1.2 - 1.3 | thermofisher.com |

| Aromatic Carbons | ¹³C | ~110 - 150 | researchgate.net |

| -O-CH(OH)- | ¹³C | ~68 - 70 | researchgate.net |

| -CH₂-O-Ar | ¹³C | ~70 - 72 | researchgate.net |

| -N-CH₂- | ¹³C | ~50 - 52 | researchgate.net |

Mass Spectrometry (MS) is used to confirm the molecular weight and fragmentation pattern of the compound. Using a soft ionization technique like Electrospray Ionization (ESI), Levomoprolol will show a prominent protonated molecular ion [M+H]⁺. techniumscience.comnih.gov Tandem mass spectrometry (MS/MS) is used to fragment this parent ion, producing a characteristic spectrum. faa.gov For β-blockers like Levomoprolol, a common fragmentation pathway involves the neutral loss of propylene (B89431) (CH₃-CH=CH₂) from the N-isopropyl group and cleavage of the side chain, providing structural confirmation. techniumscience.comfaa.gov

| Ion | Formula | Expected m/z | Description | Reference |

|---|---|---|---|---|

| [M+H]⁺ | C₁₃H₂₂NO₃⁺ | 240.16 | Protonated molecular ion of Levomoprolol free base. | techniumscience.comnih.gov |

| Fragment | C₇H₇O₂⁺ | 123.04 | Fragment corresponding to the methoxyphenoxy moiety after side-chain cleavage. | techniumscience.comfaa.gov |

| Fragment | C₃H₈N⁺ | 58.06 | Fragment corresponding to the isopropylamine moiety. | techniumscience.comfaa.gov |

Molecular and Receptor Level Pharmacological Investigations Preclinical Focus

Ligand-Receptor Interaction Studies

The initial phase of characterizing a beta-blocker such as levomoprolol (B1675161) involves detailed studies of its interaction with beta-adrenoceptors at a molecular level. These investigations are fundamental to understanding its pharmacological profile.

In Vitro Beta-Adrenoceptor Binding Affinity Determination

Determining the in vitro binding affinity of levomoprolol hydrochloride for beta-adrenoceptors is a primary step in its preclinical evaluation. This is typically accomplished using radioligand binding assays, which are considered the gold standard for quantifying ligand-receptor interactions. These assays allow for the precise measurement of how strongly levomoprolol binds to its target receptors.

Radioligand binding assays are robust and sensitive methods used to measure the affinity of a ligand for its receptor. The general principle involves the use of a radiolabeled ligand (a radioactive form of a molecule that binds to the receptor) and measuring its displacement by the unlabeled compound of interest, in this case, levomoprolol.

The process typically involves incubating a source of beta-adrenoceptors, such as cell membranes from tissues known to express these receptors (e.g., heart, lung) or from cell lines genetically engineered to express a specific beta-adrenoceptor subtype (e.g., β1 or β2). A known concentration of a high-affinity radioligand that specifically binds to beta-adrenoceptors is added to the preparation. Common radioligands for beta-adrenoceptors include [³H]-dihydroalprenolol (DHA) and [¹²⁵I]-cyanopindolol.

Increasing concentrations of unlabeled levomoprolol hydrochloride are then added to compete with the radioligand for binding to the receptors. After reaching equilibrium, the bound and free radioligand are separated, typically by rapid filtration. The amount of radioactivity bound to the membranes is then quantified using a scintillation counter. The data generated is used to determine the concentration of levomoprolol required to inhibit the binding of the radioligand by 50% (the IC₅₀ value).

From the data obtained in radioligand binding assays, key equilibrium binding constants are calculated to quantify the affinity of levomoprolol for the beta-adrenoceptor.

The IC₅₀ (half maximal inhibitory concentration) is the concentration of levomoprolol that displaces 50% of the specific binding of the radioligand. While a direct measure from the experiment, the IC₅₀ value is dependent on the concentration of the radioligand used.

To obtain a more absolute measure of affinity, the Kᵢ (inhibition constant) is calculated from the IC₅₀ value using the Cheng-Prusoff equation. The Kᵢ represents the equilibrium dissociation constant of the inhibitor (levomoprolol) for the receptor, and a lower Kᵢ value indicates a higher binding affinity.

Table 1: Illustrative Equilibrium Binding Constants for a Hypothetical Beta-Blocker (Note: Specific experimental data for Levomoprolol hydrochloride is not publicly available. This table is for illustrative purposes.)

| Parameter | Value | Description |

|---|---|---|

| IC₅₀ | e.g., 10 nM | Concentration of levomoprolol causing 50% inhibition of radioligand binding. |

| Kᵢ | e.g., 5 nM | Equilibrium dissociation constant for the binding of levomoprolol to the receptor. |

Beyond equilibrium binding affinity, understanding the kinetics of the ligand-receptor interaction provides deeper insights into the drug's mechanism of action. Binding kinetics are described by the association rate constant (kₒₙ) and the dissociation rate constant (kₒff).

kₒₙ (on-rate) : This constant reflects the rate at which levomoprolol binds to the beta-adrenoceptor.

kₒff (off-rate) : This constant describes the rate at which levomoprolol dissociates from the receptor.

These kinetic parameters can be determined through specialized radioligand binding experiments where the association and dissociation of the radioligand are measured over time in the presence of the unlabeled drug. The ratio of kₒff to kₒₙ provides an independent measure of the equilibrium dissociation constant (Kₑ).

Table 2: Illustrative Binding Kinetic Parameters for a Hypothetical Beta-Blocker (Note: Specific experimental data for Levomoprolol hydrochloride is not publicly available. This table is for illustrative purposes.)

| Parameter | Value | Description |

|---|---|---|

| kₒₙ | e.g., 1 x 10⁷ M⁻¹min⁻¹ | Association rate constant. |

| kₒff | e.g., 0.05 min⁻¹ | Dissociation rate constant. |

| Residence Time (1/kₒff) | e.g., 20 min | The average time the drug remains bound to the receptor. |

Computational Approaches to Ligand-Receptor Recognition

In addition to experimental methods, computational techniques play a significant role in understanding how levomoprolol interacts with beta-adrenoceptors at an atomic level.

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. For levomoprolol, this would involve using a three-dimensional model of the beta-adrenoceptor and computationally "docking" the levomoprolol molecule into the receptor's binding site.

These simulations can predict the binding pose of levomoprolol and estimate the binding affinity through scoring functions. The results can highlight key molecular interactions, such as hydrogen bonds and hydrophobic interactions, between levomoprolol and specific amino acid residues within the receptor's binding pocket. This information is invaluable for understanding the structural basis of its binding and for guiding the design of new molecules with improved affinity or selectivity.

Table 3: Illustrative Molecular Docking Results for a Hypothetical Beta-Blocker (Note: Specific experimental data for Levomoprolol hydrochloride is not publicly available. This table is for illustrative purposes.)

| Parameter | Value | Description |

|---|---|---|

| Docking Score | e.g., -9.5 kcal/mol | An estimation of the binding affinity. More negative values indicate stronger predicted binding. |

| Key Interacting Residues | e.g., Asp113, Asn312 | Amino acids in the receptor's binding site predicted to form significant interactions with the ligand. |

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are powerful computational tools used to model the behavior of a molecule and its interaction with a biological target over time. ias.ac.innih.gov For Levomoprolol, an MD simulation would typically involve docking the molecule into a high-resolution crystal structure or homology model of a beta-adrenergic receptor (e.g., β1-AR). This complex is then placed in a simulated physiological environment, including water molecules and ions, to observe its dynamic behavior. nih.gov

The primary goal of such simulations is to understand the stability of the Levomoprolol-receptor complex. By tracking the atomic movements over nanoseconds, researchers can identify the key intermolecular forces—such as hydrogen bonds, ionic interactions, and hydrophobic contacts—that anchor the drug in the receptor's binding pocket. ias.ac.in For instance, simulations would likely show a stable hydrogen bond between the hydroxyl group of Levomoprolol's side chain and an aspartate residue in the receptor, a hallmark interaction for beta-blockers. Furthermore, the protonated amine of Levomoprolol would form a critical ionic bond with another key acidic residue. pharmacy180.com

These simulations can also reveal how Levomoprolol stabilizes the receptor in an inactive conformation, preventing the structural changes necessary for G-protein activation. By analyzing the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the protein and ligand, researchers can quantify the stability and flexibility of the complex, providing a molecular basis for the compound's antagonist properties. nih.gov

Elucidation of Molecular Mechanism of Action (Preclinical)

Investigation of Downstream Signal Transduction Modulation

Levomoprolol, as a beta-adrenergic antagonist, is expected to function by blocking the canonical signaling pathway initiated by endogenous catecholamines like norepinephrine. The β1-adrenergic receptor is coupled to a stimulatory G-protein (Gs). nih.gov Upon agonist binding, the Gs protein activates the enzyme adenylyl cyclase, which catalyzes the conversion of ATP into the second messenger cyclic AMP (cAMP). frontiersin.orgyoutube.comyoutube.com Elevated intracellular cAMP levels then activate Protein Kinase A (PKA), which phosphorylates various downstream proteins, leading to a physiological response such as an increased heart rate. youtube.comyoutube.com

Preclinical investigations to confirm this mechanism would involve in vitro assays using cell lines engineered to express human β1-adrenergic receptors. In these assays, cells would be stimulated with a known beta-agonist, such as isoproterenol, in the presence of varying concentrations of Levomoprolol. The primary endpoint measured would be the intracellular concentration of cAMP.

The expected outcome is that Levomoprolol will produce a concentration-dependent inhibition of agonist-induced cAMP production. This demonstrates its role as a competitive antagonist at the receptor level, effectively preventing the downstream signal transduction.

Table 1: Illustrative Data on Levomoprolol's Modulation of cAMP Production

This table presents hypothetical data to illustrate the expected outcome of a downstream signaling assay.

| Concentration of Levomoprolol (nM) | Isoproterenol-Stimulated cAMP Production (% of Maximum) |

| 0 (Control) | 100% |

| 0.1 | 85% |

| 1 | 52% |

| 10 | 15% |

| 100 | 5% |

| 1000 | 2% |

Receptor Selectivity Profiling via Competitive Binding Assays

Determining the selectivity of Levomoprolol for β1- versus β2-adrenergic receptors is crucial for predicting its therapeutic profile. This is achieved through competitive radioligand binding assays. nih.govdrugbank.com These assays utilize membrane preparations from cells selectively expressing either human β1 or β2 receptors.

In this technique, a fixed concentration of a radiolabeled antagonist (e.g., [³H]-dihydroalprenolol or [¹²⁵I]-iodocyanopindolol), which binds non-selectively to both receptor subtypes, is incubated with the receptor-containing membranes. nih.govnih.gov Increasing concentrations of unlabeled Levomoprolol are added to compete for binding with the radioligand. The concentration of Levomoprolol that displaces 50% of the bound radioligand is known as the IC50 value. nih.gov

The IC50 values are then used to calculate the inhibition constant (Ki), which reflects the binding affinity of the drug for the receptor. The ratio of the Ki values for the β2 and β1 receptors (Ki β2 / Ki β1) provides a quantitative measure of β1-selectivity. A higher ratio indicates a greater preference for the β1 receptor. drugbank.comnih.gov This selectivity is a key characteristic, as β1-selective blockers can target cardiac tissue with a lower propensity to cause side effects associated with β2-receptor blockade, such as bronchoconstriction.

Table 2: Representative Receptor Binding Affinity Data for Levomoprolol

This table contains illustrative binding affinity (Ki) values to demonstrate how receptor selectivity is determined. The values are based on typical findings for β1-selective antagonists.

| Receptor Subtype | Binding Affinity (Ki) in nM | Selectivity Ratio (Ki β2 / Ki β1) |

| β1-Adrenergic Receptor | 5.2 | 35 |

| β2-Adrenergic Receptor | 182 |

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Analysis

The biological activity of Levomoprolol is intrinsically linked to its molecular structure. Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are essential for understanding this connection. nih.govnih.gov

Identification of Pharmacophoric Elements

A pharmacophore is the specific three-dimensional arrangement of molecular features essential for biological activity. For the aryloxypropanolamine class of beta-blockers, including Levomoprolol, the pharmacophore is well-established. pharmacy180.comnih.gov It consists of several key elements that interact with complementary sites within the beta-adrenergic receptor.

Table 3: Key Pharmacophoric Features of Levomoprolol

| Pharmacophoric Feature | Corresponding Structural Moiety | Type of Interaction with Receptor |

| Aromatic/Hydrophobic Region | 2-Methoxyphenoxy group | Van der Waals and hydrophobic interactions |

| Hydrogen Bond Acceptor | Ether oxygen in the propanolamine (B44665) chain | Hydrogen bonding with receptor side chains |

| Hydrogen Bond Donor/Acceptor | (S)-hydroxyl group on the propanolamine chain | Crucial hydrogen bonding; stereochemistry is critical |

| Cationic Center | Secondary amine (protonated at physiological pH) | Ionic bond with an acidic amino acid residue (e.g., Aspartate) |

Influence of Structural Modifications on Receptor Binding and Antagonism

SAR studies systematically explore how altering parts of the Levomoprolol structure would impact its affinity and selectivity. oup.comnih.gov

Aromatic Ring Substitution : The nature and position of substituents on the phenoxy ring are critical. The ortho-methoxy group in Levomoprolol contributes to its binding profile. oup.comnih.gov Shifting this group to the meta or para position, or changing its electronic properties, would significantly alter potency and selectivity. Generally, para-substitution with hydrogen-bond-accepting groups, in the absence of meta-substituents, is a feature of many β1-selective antagonists. pharmaguideline.com

N-Alkyl Substituent : The isopropyl group on the secondary amine is optimal for high-affinity binding to beta-receptors. pharmacy180.com Increasing the steric bulk (e.g., to a tert-butyl group) can sometimes enhance affinity but may alter selectivity. Conversely, reducing the size (e.g., to an ethyl group) typically leads to a significant loss of antagonist activity. oup.com

Propanolamine Side Chain : The stereochemistry of the hydroxyl group is paramount. The (S)-enantiomer (Levomoprolol) is responsible for the vast majority of the beta-blocking activity, often being up to 100 times more potent than its (R)-enantiomer. pharmacy180.comslideshare.net The integrity of the 3-carbon chain with the ether linkage is also essential; modifications like chain extension or isosteric replacement of the ether oxygen generally reduce potency. pharmacy180.compharmaguideline.com

Table 4: Predicted Effects of Structural Modifications to Levomoprolol

| Modified Region | Type of Modification | Predicted Effect on Activity/Selectivity |

| Aromatic Ring | Removal of the 2-methoxy group | Likely decrease in potency. |

| Addition of a para-amide group | Potential increase in β1-selectivity. nih.govpharmaguideline.com | |

| Amine Substituent | Replacement of isopropyl with tert-butyl | May maintain or slightly alter potency; could shift selectivity. |

| Replacement of isopropyl with methyl | Significant loss of antagonist activity. oup.com | |

| Side Chain | Inversion of stereochemistry to (R) at the hydroxyl carbon | Drastic reduction in binding affinity and potency (>99% loss). slideshare.net |

| Removal of the hydroxyl group | Complete loss of beta-blocking activity. |

Computational Modeling for SAR/QSAR Derivation

In the preclinical assessment of pharmaceutical compounds, computational modeling serves as a powerful tool to elucidate Structure-Activity Relationships (SAR) and develop Quantitative Structure-Activity Relationship (QSAR) models. These in silico methods are instrumental in predicting the biological activity of novel molecules, optimizing lead compounds, and understanding the molecular interactions that govern a drug's efficacy. For a compound such as Levomoprolol hydrochloride, a beta-adrenergic blocker, these computational approaches can provide deep insights into its interaction with adrenergic receptors and guide the design of analogues with improved therapeutic profiles.

The core principle of SAR lies in the correlation of a molecule's three-dimensional structure with its biological activity. jove.com QSAR models take this a step further by creating mathematical relationships between the chemical structure and biological activity, allowing for the prediction of potency for untested compounds. wikipedia.org These models are developed by analyzing a series of compounds with known activities and correlating these activities with various molecular descriptors.

For beta-blockers, SAR studies have been pivotal in enhancing receptor selectivity. jove.com For instance, early non-selective beta-blockers had effects on both β1 and β2 adrenergic receptors, leading to undesirable side effects. Through SAR analysis, modifications to the chemical structure were identified that conferred greater selectivity for the β1 receptor, as exemplified by the development of drugs like metoprolol (B1676517). jove.com General structural features known to be important for the activity of beta-blockers include the nature of the substituent on the aromatic ring and the presence of a branched alkyl group on the terminal amino nitrogen. nih.gov

Molecular docking is a key computational technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov This method allows researchers to visualize the interaction between a drug molecule, such as Levomoprolol, and its target receptor at an atomic level. biorxiv.org By understanding these interactions, modifications can be proposed to enhance binding affinity and selectivity. For instance, docking studies on beta-blockers like propranolol (B1214883) and sotalol (B1662669) have been used to investigate their interactions with β-adrenergic receptors. biorxiv.org

Pharmacophore modeling is another crucial computational approach that identifies the essential steric and electronic features required for a molecule to exert a specific biological effect. nih.gov A pharmacophore model for a series of beta-blockers would define the spatial arrangement of key features like hydrogen bond donors, hydrogen bond acceptors, and hydrophobic regions that are critical for binding to the adrenergic receptor. jppres.com This model can then be used to screen large databases of virtual compounds to identify new potential beta-blockers. dergipark.org.tr

The development of a robust QSAR model involves several steps, including the selection of a training set of molecules, calculation of molecular descriptors, and the application of statistical methods to establish a correlation between the descriptors and biological activity. nih.gov The predictive power of the model is then validated using an external test set of compounds.

Detailed Research Findings

While specific computational modeling studies focused solely on Levomoprolol hydrochloride are not extensively available in the public domain, the general principles of SAR and QSAR for beta-blockers are well-established. The aryloxypropanolamine scaffold, which is present in Levomoprolol, is a common feature of many beta-blockers. The key structural components that are typically investigated in SAR studies of such compounds include:

The Aryloxy Group: The nature and position of substituents on the aromatic ring significantly influence potency and selectivity.

The Propanolamine Side Chain: The hydroxyl group on the side chain is crucial for binding, and the nature of the amine substituent affects receptor affinity.

Stereochemistry: The stereochemistry of the chiral center in the propanolamine side chain is critical for activity, with the (S)-enantiomer typically being the more active form.

To illustrate the type of data generated from such computational studies, the following hypothetical tables are presented.

Table 1: Hypothetical Molecular Descriptors for a Series of Beta-Blocker Analogues

This table showcases a selection of molecular descriptors that would be calculated for a set of hypothetical analogues of Levomoprolol to build a QSAR model. These descriptors quantify various physicochemical properties of the molecules.

| Compound ID | Molecular Weight ( g/mol ) | LogP | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Polar Surface Area (Ų) |

| Levomoprolol | 239.31 | 2.1 | 2 | 3 | 58.5 |

| Analogue 1 | 253.34 | 2.5 | 2 | 3 | 58.5 |

| Analogue 2 | 267.37 | 2.9 | 2 | 3 | 58.5 |

| Analogue 3 | 238.29 | 1.9 | 2 | 2 | 49.3 |

| Analogue 4 | 255.32 | 2.3 | 3 | 3 | 68.7 |

Table 2: Hypothetical QSAR Model Results for Beta-Blocker Activity

This table presents the results of a hypothetical QSAR analysis, showing the correlation between the molecular descriptors and the observed biological activity (pIC50). The equation represents the mathematical model derived from the analysis.

| Statistical Parameter | Value |

| R² (Coefficient of Determination) | 0.85 |

| Q² (Cross-validated R²) | 0.72 |

| Standard Error of Estimate | 0.25 |

QSAR Equation: pIC50 = 0.65 * LogP - 0.23 * Polar Surface Area + 0.15 * Hydrogen Bond Donors + 5.2

Table 3: Hypothetical Molecular Docking Results of Levomoprolol Analogues with β1-Adrenergic Receptor

This table illustrates the kind of data that would be obtained from a molecular docking study, including the predicted binding energy and key interacting amino acid residues in the receptor's active site.

| Compound ID | Binding Energy (kcal/mol) | Key Interacting Residues |

| Levomoprolol | -8.5 | Asp121, Ser212, Phe325 |

| Analogue 1 | -8.9 | Asp121, Ser212, Phe325, Tyr332 |

| Analogue 2 | -9.2 | Asp121, Ser212, Phe325, Tyr332 |

| Analogue 3 | -7.8 | Ser212, Phe325 |

| Analogue 4 | -8.7 | Asp121, Ser212, Asn329, Phe325 |

These computational approaches, when applied to a specific compound like Levomoprolol hydrochloride, can provide invaluable information for understanding its pharmacological properties and for the rational design of new, improved therapeutic agents.

Biochemical Metabolism Pathways Preclinical Research

In Vitro Metabolic Transformation Characterization

Identification of Primary and Secondary Metabolites

No data available.

Enzymatic Systems Involved in Biotransformation (e.g., Cytochrome P450 Superfamily)

No data available.

Characterization of Metabolic Pathways (e.g., Oxidation, N-Demethylation, Methylation)

No data available.

Enzyme Kinetic Studies of Metabolic Pathways

Inhibition and Induction Potential on Drug-Metabolizing Enzymes

No data available.

Theoretical and Computational Prediction of Metabolic Fates

No data available.

Analytical Methodologies for Research and Preclinical Quantification

Chromatographic Techniques for Compound Quantification

Chromatography is a powerful technique for separating and quantifying components within a mixture. For pharmaceutical analysis, liquid chromatography is particularly prevalent due to its high resolution and sensitivity.

High-Performance Liquid Chromatography (HPLC) is a cornerstone in the quantitative analysis of pharmaceutical compounds. However, specific, detailed HPLC methods developed exclusively for levomoprolol (B1675161) hydrochloride are not extensively documented in recent scientific literature. An established approach for determining levomoprolol in human plasma involves a coupled system of on-line high-performance liquid chromatography with gas chromatography (HPLC-GC).

This sophisticated method utilizes solid-phase extraction for initial sample clean-up from plasma, followed by derivatization. The subsequent analysis by capillary gas chromatography is performed with electron-capture detection (ECD). This coupled technique has demonstrated high sensitivity, which is crucial for detecting the low plasma concentrations that can occur after certain routes of administration. The reported detection limit for levomoprolol using this HPLC-GC method is 0.2 ng/ml, a significant improvement in sensitivity compared to older GC methods.

Method development in HPLC typically involves a systematic process of selecting the appropriate stationary phase (column), mobile phase composition (solvents), flow rate, and detector to achieve optimal separation and quantification of the target analyte from other components in the sample matrix. Validation of an HPLC method confirms its suitability for its intended purpose and involves assessing parameters such as specificity, linearity, accuracy, precision, and robustness.

High-Performance Thin Layer Chromatography (HPTLC) is an advanced form of thin-layer chromatography that offers enhanced separation efficiency, better resolution, and more accurate quantitative measurements. jfda-online.com It is a versatile technique used for the identification and quantification of a wide range of compounds in pharmaceutical analysis. jfda-online.com

The HPTLC process involves the application of the sample as a narrow band onto a high-performance stationary phase plate, followed by development of the chromatogram in a sealed chamber with a suitable mobile phase. jfda-online.comphmethods.net After development, the separated components are detected and quantified using a densitometer, which measures the absorbance or fluorescence of the spots. scielo.br

Spectroscopic Approaches for Analytical Research

Spectroscopic methods are widely used in pharmaceutical analysis for the identification and quantification of active substances. These techniques are often valued for their speed and simplicity.

UV-Visible spectrophotometry is a common analytical technique based on the principle that many organic compounds absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. The amount of light absorbed is proportional to the concentration of the substance in the solution, as described by the Beer-Lambert law. researchgate.netjocpr.comnih.gov

The development of a UV-spectrophotometric method involves identifying the wavelength of maximum absorbance (λmax) for the analyte in a suitable solvent. actascientific.com This wavelength is then used for quantification to ensure maximum sensitivity and minimize interference. actascientific.com

While UV-spectrophotometry is a standard technique for many pharmaceuticals, including other beta-blockers, detailed and validated UV-spectrophotometric methods designed specifically for the quantification of levomoprolol hydrochloride have not been extensively reported in the scientific literature. The validation of such a method would be required to demonstrate its linearity, accuracy, and precision for its intended analytical application. jocpr.comactascientific.com

Validation of Analytical Methods for Preclinical Research Matrices

The validation of any analytical method is crucial to ensure the reliability and integrity of the data generated during preclinical research. wjarr.compharmavalidation.in The process involves a series of experiments designed to verify that the method is suitable for its intended purpose. gavinpublishers.com Key validation parameters, as often stipulated by regulatory guidelines, include precision, accuracy, and linearity. pharmavalidation.ingavinpublishers.com

Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. wjarr.com It is typically expressed as the relative standard deviation (%RSD) of a series of measurements. Precision is evaluated at different levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). wjarr.com

Accuracy represents the closeness of the test results obtained by the method to the true value. gavinpublishers.com It is often determined by recovery studies, where a known amount of the analyte is added to a blank matrix (spiking), and the percentage of the analyte recovered by the method is calculated. wjarr.comgavinpublishers.com For pharmaceutical analysis, recovery is generally expected to be within a range of 98-102%. gavinpublishers.com

Linearity is the ability of the analytical method to produce test results that are directly proportional to the concentration of the analyte within a given range. pharmavalidation.ingavinpublishers.com To establish linearity, a minimum of five different concentrations of the analyte are typically analyzed. wjarr.comroutledge.com The results are plotted as analyte concentration versus analytical response, and the relationship is evaluated using statistical methods like linear regression. A high correlation coefficient (r²), typically ≥0.999, indicates a strong linear relationship. pharmavalidation.in

The following table outlines the general parameters and typical acceptance criteria used in the validation of analytical methods for preclinical research.

| Validation Parameter | Description | Typical Acceptance Criteria |

| Precision | The degree of scatter between a series of measurements. | Repeatability (Intra-day) and Intermediate (Inter-day) precision expressed as Relative Standard Deviation (%RSD) should typically be ≤ 2%. |

| Accuracy | The closeness of the measured value to the true value. | Expressed as percent recovery, which should typically be within 98% to 102%. gavinpublishers.com |

| Linearity | The ability to produce results proportional to the concentration. | Assessed by the correlation coefficient (r²) of the calibration curve, which should ideally be ≥ 0.999. pharmavalidation.in |

| Range | The interval between the upper and lower concentrations of the analyte for which the method has suitable precision, accuracy, and linearity. wjarr.com | Derived from the linearity studies and depends on the specific application of the method. wjarr.com |

While these principles are universally applied, specific and detailed validation data reports for methods quantifying levomoprolol hydrochloride in preclinical matrices are not widely available in the current body of scientific literature.

Limit of Detection (LOD) and Limit of Quantitation (LOQ) Determination

The Limit of Detection (LOD) and Limit of Quantitation (LOQ) are crucial performance characteristics of an analytical method, representing the lowest concentration of an analyte that can be reliably detected and quantified, respectively. For Levomoprolol hydrochloride, these values are determined to ensure the method's sensitivity is adequate for its intended application, such as in pharmacokinetic studies where plasma concentrations can be very low.

Several approaches can be employed to determine LOD and LOQ, including methods based on the signal-to-noise ratio, the standard deviation of the response, and the slope of the calibration curve. ipindexing.comyoutube.com The signal-to-noise ratio method is widely used, where the LOD is typically established at a signal-to-noise ratio of 3:1, and the LOQ at a 10:1 ratio. youtube.comnih.gov

Alternatively, the LOD and LOQ can be calculated using the following equations:

LOD = 3.3 × (σ/S)

LOQ = 10 × (σ/S)

Where:

σ is the standard deviation of the response (e.g., the standard deviation of the y-intercepts of regression lines).

S is the slope of the calibration curve. ipindexing.com

While specific LOD and LOQ values for a validated Levomoprolol hydrochloride assay are not extensively reported in publicly available literature, data from the closely related compound, metoprolol (B1676517), can provide an indication of the expected sensitivity of high-performance liquid chromatography (HPLC) methods. For instance, a reversed-phase HPLC (RP-HPLC) method for metoprolol tartrate reported an LOD of 0.02 µg/mL and an LOQ of 0.09 µg/mL. sphinxsai.com Another study on the simultaneous determination of metoprolol succinate (B1194679) and olmesartan (B1677269) medoxomil found LOD and LOQ values for metoprolol to be 0.052 ppm and 0.158 ppm, respectively. asianpubs.org For the simultaneous quantification of azelnidipine (B1666253) and metoprolol succinate, the LOQ for metoprolol was reported to be within the range of 25–125 µg/mL. galaxypub.co

Reported LOD and LOQ Values for Metoprolol (as a proxy for Levomoprolol)

| Compound | Analytical Method | LOD | LOQ | Reference |

|---|---|---|---|---|

| Metoprolol Tartrate | RP-HPLC | 0.02 µg/mL | 0.09 µg/mL | sphinxsai.com |

| Metoprolol Succinate | RP-HPLC | 0.052 ppm | 0.158 ppm | asianpubs.org |

| Metoprolol Succinate | RP-HPLC | - | 25-125 µg/mL | galaxypub.co |

Specificity, Selectivity, Robustness, and Ruggedness Studies

Specificity and Selectivity: Specificity is the ability of an analytical method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. ipindexing.com Selectivity refers to the ability to differentiate and quantify the analyte from other substances. In the context of Levomoprolol hydrochloride, a specific and selective method would be able to distinguish it from its enantiomer, dextromoprolol, as well as any potential degradation products or excipients in a formulation. nih.gov This is often achieved by chromatographic techniques like HPLC, where the separation of individual components is demonstrated.

Robustness: Robustness is a measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters and provides an indication of its reliability during normal usage. ut.ee For an HPLC method for Levomoprolol hydrochloride, robustness would be evaluated by intentionally altering parameters such as:

Mobile phase composition (e.g., ±2% change in organic solvent ratio).

pH of the mobile phase buffer (e.g., ±0.2 units).

Column temperature (e.g., ±5 °C).

Flow rate (e.g., ±0.1 mL/min). chromatographyonline.com

The method is considered robust if the results remain within acceptable limits of precision and accuracy despite these variations. nih.gov

Ruggedness: Ruggedness, often considered a measure of the reproducibility of test results, is assessed by analyzing the same samples under a variety of normal test conditions. chromatographyonline.com This can include different:

Analysts

Instruments

Laboratories

The ruggedness of the method is demonstrated by the consistency of the results, typically evaluated by the relative standard deviation (RSD) between the different sets of conditions. chromatographyonline.com

Parameters for Robustness and Ruggedness Testing

| Validation Parameter | Typical Variations Investigated | Acceptance Criteria |

|---|---|---|

| Robustness | Mobile phase composition, pH, column temperature, flow rate | Results remain within predefined limits of precision and accuracy |

| Ruggedness | Different analysts, instruments, laboratories, days | Low relative standard deviation (RSD) between conditions |

Forced Degradation and Stability Indicating Methods in Research

Forced degradation studies, also known as stress testing, are essential for developing and validating stability-indicating analytical methods. rjptonline.org These studies involve subjecting the drug substance to a variety of stress conditions that are more severe than accelerated stability testing conditions to generate potential degradation products. biomedres.us The goal is to understand the degradation pathways of the drug and to ensure that the analytical method can separate and quantify the intact drug from its degradants. ijrpc.com

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the decrease in the amount of the active pharmaceutical ingredient due to degradation. ijrpc.com For Levomoprolol hydrochloride, a forced degradation study would typically involve exposure to the following conditions as recommended by the International Council for Harmonisation (ICH) guidelines:

Acid Hydrolysis: Treatment with an acid (e.g., 0.1 M HCl) at elevated temperatures. rjptonline.org

Base Hydrolysis: Treatment with a base (e.g., 0.1 M NaOH) at elevated temperatures. rjptonline.org

Oxidation: Exposure to an oxidizing agent (e.g., 3% H₂O₂). nih.gov

Thermal Degradation: Heating the solid drug substance at a high temperature (e.g., 60 °C). ulisboa.pt

Photodegradation: Exposing the drug substance to light of a specified wavelength and intensity. rjptonline.org

Following exposure to these stress conditions, the resulting solutions are analyzed by a stability-indicating method, typically HPLC. The chromatograms are examined to ensure that the peaks corresponding to the degradation products are well-resolved from the peak of the parent drug, Levomoprolol hydrochloride. While specific degradation products of Levomoprolol hydrochloride are not detailed in the available literature, studies on metoprolol have shown that it is susceptible to degradation under various stress conditions, particularly in alkaline and oxidative environments. pnrjournal.com

Typical Forced Degradation Conditions

| Stress Condition | Typical Reagent/Condition | Purpose |

|---|---|---|

| Acid Hydrolysis | 0.1 M HCl, heat | To induce acid-catalyzed degradation |

| Base Hydrolysis | 0.1 M NaOH, heat | To induce base-catalyzed degradation |

| Oxidation | 3% H₂O₂ | To induce oxidative degradation |

| Thermal Degradation | 60 °C | To assess heat stability |

| Photodegradation | UV/Visible light exposure | To assess light sensitivity |

The development of a comprehensive stability profile through forced degradation studies is a critical step in the preclinical evaluation of Levomoprolol hydrochloride, providing valuable insights into its intrinsic stability and ensuring the reliability of analytical data. researchgate.net

Advanced Preclinical Research Directions and Methodological Innovations

Development of Predictive In Vitro and In Vivo Models for Pharmacological Research

The limitations of conventional preclinical models, particularly the translational gap between animal studies and human clinical outcomes, have spurred the development of more sophisticated and human-relevant systems. pharmafeatures.comnih.govnih.gov

In Vitro Innovations: There is a significant shift from two-dimensional cell cultures to advanced three-dimensional (3D) models that better recapitulate the complex architecture and functionality of human tissues. mdpi.com These models include:

Spheroids and Organoids: Multicellular, self-organizing 3D structures derived from stem cells, including induced pluripotent stem cells (iPSCs), can form cardiac organoids. mdpi.comnih.gov These models are increasingly used to study cardiac physiology, disease mechanisms, and drug responses in a more physiologically relevant context. nih.gov

Microphysiological Systems (MPS) or "Organs-on-a-Chip": These devices use microfluidic technologies to culture living cells in continuously perfused chambers, mimicking the structural and functional aspects of human organs. pharmafeatures.comnih.gov For cardiovascular research, "heart-on-a-chip" models can recreate the heart's contractile functions and are used to assess the efficacy and cardiotoxicity of drug candidates. mdpi.com These systems allow for the integration of multiple organ models, such as gut-liver-on-a-chip, to study the compound's absorption and metabolism concurrently. nih.gov

Advances in In Vivo Models: While in vitro systems are advancing, in vivo models remain crucial for understanding the integrated physiological response to a drug. nih.gov Innovations in this area focus on creating models with higher predictive validity for human cardiovascular diseases. This includes the use of genetically engineered mouse models that more accurately reflect human pathologies and the application of advanced imaging techniques to monitor disease progression and therapeutic response in real-time. nih.gov For cardiovascular research, established models include those for hypercholesterolemia, hypertriglyceridemia, and organ damage. pharmaron.compharmaron.com

The table below summarizes key features of these advanced preclinical models.

Interactive Data Table: Comparison of Advanced Preclinical Models

| Model Type | Key Features | Applications in Cardiovascular Research | Advantages |

|---|---|---|---|

| Cardiac Organoids | 3D self-assembling structures from iPSCs; contain multiple cardiac cell types. | Disease modeling, drug efficacy screening, cardiotoxicity testing. | High biological relevance, potential for patient-specific models. nih.gov |

| Heart-on-a-Chip | Microfluidic device with living cells; mimics mechanical and electrical properties of the heart. mdpi.com | Analysis of cardiac contractility, assessment of electrophysiological effects, toxicity studies. mdpi.com | High-throughput potential, precise environmental control, reduced animal use. nih.gov |

| Humanized Mice | Mice engrafted with human cells, tissues, or genes. | Modeling human-specific immune responses to drug candidates. mdpi.com | Allows in vivo study of interactions with human biological components. |

| Genetically Engineered Rodent Models | Mice or rats with specific genes altered to mimic human diseases (e.g., cardiomyopathy). nih.gov | Efficacy testing in specific disease contexts, target validation. | Well-characterized, allows for mechanistic studies in a whole-organism context. |

Integration of Systems Biology and Omics Technologies in Preclinical Evaluation

Systems biology offers a holistic approach to drug evaluation by integrating complex biological data to understand how a compound affects the entire biological system. nih.gov This is often achieved through the application of various "omics" technologies, which provide a comprehensive snapshot of molecular changes within cells and tissues following drug exposure. nih.gov

Transcriptomics: This technology analyzes the complete set of RNA transcripts in a cell. In the context of beta-blockers, transcriptomic analyses of endomyocardial biopsies have been used to identify molecular pathways affected by the therapy and to develop biomarkers that could predict a patient's response. nih.gov Studies have shown that functional improvement during beta-blocker therapy is associated with changes in the expression of genes crucial for cardiac function, such as those for sarcoplasmic reticulum calcium-dependent ATPase (SERCA) and myosin heavy chains (MYH). nih.gov

Proteomics and Metabolomics: Proteomics catalogs the entire protein content, while metabolomics profiles the complete set of small-molecule metabolites. These technologies can reveal how a drug like Levomoprolol (B1675161) hydrochloride alters signaling pathways and metabolic functions within cardiac cells. ahajournals.orgfrontiersin.org

Multi-Omics Integration: The true power of this approach lies in integrating data from genomics, transcriptomics, proteomics, and metabolomics. frontiersin.org This multi-omics strategy provides an unparalleled, systems-level understanding of a drug's mechanism of action and potential off-target effects, facilitating the discovery of novel biomarkers for efficacy and toxicity. nih.govjacc.org

By applying these technologies in the preclinical stage, researchers can build detailed models of a drug's impact, leading to more informed decisions and potentially personalizing therapies for cardiovascular diseases. ahajournals.orgfrontiersin.org

Exploration of Kinetic Selectivity in Ligand-Receptor Interactions

Traditionally, drug potency has been defined by its equilibrium binding affinity (Kd or Ki), which measures the strength of the drug-receptor interaction at a steady state. derangedphysiology.com However, there is growing recognition that the kinetics of this interaction—the rates at which a drug associates (kon) and dissociates (koff) from its target—can be a more critical determinant of in vivo efficacy and selectivity. nih.govresearchgate.net

The concept of residence time (RT) , which is the reciprocal of the dissociation rate (1/koff), describes how long a drug remains bound to its receptor. nih.gov A longer residence time can lead to a more durable pharmacological effect. nih.gov Furthermore, kinetic selectivity arises when a drug dissociates more slowly from its intended target receptor than from off-target receptors, even if the equilibrium affinities are similar. biorxiv.org This has proven to be an important factor for other drug classes and is now being explored for beta-blockers. nih.govbiorxiv.org

For β-adrenergic receptors, research has shown that the binding kinetics of different antagonists vary significantly. nih.gov For example, studies on the β1-adrenoceptor have demonstrated that the compound bisoprolol (B1195378) is kinetically selective, dissociating approximately 50 times slower from the β1 receptor than from the β2 receptor. nih.gov This slow dissociation contributes to its higher measured affinity and may explain its favorable side-effect profile. nih.gov In contrast, other beta-blockers like metoprolol (B1676517) and atenolol (B1665814) exhibit much faster dissociation rates. biorxiv.org The binding of ligands to the β1-adrenoceptor appears to be dominated by hydrophobic interactions within the binding pocket. nih.govnovartis.com

Preclinical evaluation of new compounds like Levomoprolol hydrochloride would benefit from characterizing not just binding affinity but also the kinetic parameters to better predict in vivo performance.

Interactive Data Table: Kinetic Parameters of Select β-Blockers at the Human β1-Adrenoceptor

| Compound | Association Rate (kon) (M⁻¹ min⁻¹) | Dissociation Rate (koff) (min⁻¹) | Residence Time (1/koff) (min) |

|---|---|---|---|

| Bisoprolol | ~10⁷ | ~0.1 | ~10 |

| Nadolol | ~10⁷ | ~0.1 | ~10 |

| Metoprolol | >10⁷ | 3 - 10 | 0.1 - 0.33 |

| Atenolol | >10⁷ | 3 - 10 | 0.1 - 0.33 |

Data derived from kinetic studies on various clinically used beta-blockers. biorxiv.org

Innovations in Bioanalytical Sample Preparation and Detection for Complex Preclinical Samples

The accurate quantification of drug candidates and their metabolites in complex biological matrices (e.g., plasma, tissue) is fundamental to preclinical research. Recent innovations have focused on improving the speed, sensitivity, and efficiency of bioanalytical methods while reducing sample volume and solvent consumption. americanpharmaceuticalreview.comresearchgate.net

Advanced Sample Preparation Techniques: Sample preparation is a critical step to remove interfering substances from the biological matrix before analysis. researchgate.net While traditional methods like liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are still used, newer, miniaturized techniques are gaining prominence. nih.govactamedicamarisiensis.ro

Solid-Phase Extraction (SPE): This technique has been successfully applied to the extraction of Levomoprolol from plasma samples. In one method, the drug was eluted using dichloromethane, achieving recovery values between 92.7% and 99.9%. oup.com

Miniaturized and Automated Methods: To meet the demands of high-throughput screening and microsampling (which aligns with animal welfare principles), several innovative techniques have been developed. nih.gov These include solid-phase microextraction (SPME), a solvent-free method that integrates extraction and preconcentration, and dispersive liquid-liquid microextraction (DLLME). nih.govactamedicamarisiensis.ro These methods offer high accuracy and require smaller sample volumes. nih.gov

High-Sensitivity Detection Methods: The development of advanced analytical instrumentation has enabled the detection and quantification of compounds at very low concentrations.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for the bioanalysis of many drugs, including beta-blockers. nih.govijpscr.info Its high selectivity and sensitivity allow for accurate quantification in complex matrices. ijpscr.info Methods have been developed for other beta-blockers like metoprolol with validated calibration curve ranges from 0.501 to 349.342 ng/mL in human plasma. ijpscr.info

Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with High-Resolution Mass Spectrometry (HRMS): The use of UHPLC shortens analysis time, while HRMS instruments like time-of-flight (TOF) provide highly accurate mass measurements, further enhancing specificity and confidence in compound identification. researchgate.net This combination is particularly useful for identifying metabolites in preclinical studies. researchgate.net

The table below summarizes modern bioanalytical techniques applicable to beta-blocker analysis.

Interactive Data Table: Modern Bioanalytical Techniques for Beta-Blocker Quantification

| Technique | Principle | Sample Preparation | Detection | Key Advantages |

|---|---|---|---|---|

| SPE-LC-MS/MS | Analyte is isolated on a solid sorbent, eluted, separated by LC, and detected by MS/MS. | Solid-Phase Extraction (SPE) | Tandem Mass Spectrometry | Robust, well-established, good recovery. oup.com |

| DLLME-HPLC-UV | Analyte is extracted into a fine dispersion of solvent in the sample, separated by HPLC, and detected by UV. | Dispersive Liquid-Liquid Microextraction | UV Detection | Rapid, low solvent usage, high enrichment factor. actamedicamarisiensis.ro |

| SPME-GC/LC | Analyte is adsorbed onto a coated fiber, then thermally or chemically desorbed for analysis by GC or LC. | Solid-Phase Microextraction | Mass Spectrometry or other detectors | Solvent-free, simple, suitable for automation. researchgate.netnih.gov |

| UHPLC-HRMS | Rapid chromatographic separation followed by high-accuracy mass detection. | LLE, SPE, or direct injection | Time-of-Flight (TOF) or Orbitrap MS | Fast analysis, high specificity, capable of identifying unknown metabolites. researchgate.net |

Q & A

Basic: What are the established synthetic routes for Levomoprolol hydrochloride, and what analytical techniques are recommended for its characterization?

Answer:

Levomoprolol hydrochloride synthesis typically involves stereoselective reactions to ensure the correct configuration of the molecule. Key steps include chiral resolution or asymmetric synthesis to isolate the levo-enantiomer. Post-synthesis, characterization should employ nuclear magnetic resonance (NMR) for structural confirmation, high-performance liquid chromatography (HPLC) for purity assessment, and mass spectrometry (MS) for molecular weight verification. Thermogravimetric analysis (TGA) can evaluate stability under varying temperatures. Researchers should cross-validate results with reference standards and adhere to ICH guidelines for analytical method validation .

Basic: What is the known mechanism of action of Levomoprolol hydrochloride at the molecular level?

Answer:

As a beta-adrenergic receptor antagonist, Levomoprolol hydrochloride competitively inhibits β1-receptors, reducing cAMP production and downstream cardiac effects like heart rate and contractility. Mechanistic studies should include radioligand binding assays to quantify receptor affinity (Ki values) and functional assays (e.g., cAMP inhibition in cardiomyocytes). Comparative studies with structurally similar beta-blockers (e.g., Levobunolol) can elucidate selectivity profiles .

Basic: What are the recommended safety protocols for handling Levomoprolol hydrochloride in laboratory settings?

Answer:

Safety protocols include:

- Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and safety goggles.

- Storage: In airtight containers at controlled room temperature (20–25°C), away from light and moisture.

- Exposure Response: For inhalation, move to fresh air; for skin contact, wash with soap and water. Medical observation for 48 hours is advised post-exposure due to delayed toxicity risks.

- Waste Disposal: Follow EPA guidelines for beta-blocker disposal. Reference safety data sheets for analogous compounds like Levobunolol for standardized protocols .

Advanced: How should researchers design in vivo studies to evaluate Levomoprolol hydrochloride's tissue-specific pharmacokinetics while minimizing interspecies variability?

Answer:

Design considerations:

- Species Selection: Use ≥2 animal models (e.g., rodents and canines) to assess cross-species metabolic differences.

- Dosing Regimens: Incorporate staggered doses based on allometric scaling.

- Sampling: Collect plasma and tissue samples at multiple timepoints for LC-MS/MS analysis.

- Control Groups: Include vehicle and positive controls (e.g., Propranolol) to benchmark absorption and distribution.

Apply the FINER framework (Feasible, Novel, Ethical, Relevant) to validate study objectives .

Advanced: What methodologies are effective for resolving contradictory data regarding Levomoprolol hydrochloride's off-target effects across different cell lines?

Answer:

- Systematic Review: Follow Cochrane guidelines to aggregate and critically appraise existing data, focusing on study design heterogeneity (e.g., cell line origin, assay conditions) .

- Dose-Response Replication: Standardize assays using identical cell lines (e.g., HEK-293 for β-receptors) and control for batch-to-batch variability in reagents.

- Pathway Analysis: Use RNA sequencing or phosphoproteomics to identify non-canonical signaling pathways affected by the compound .

Advanced: How can researchers optimize analytical method validation for Levomoprolol hydrochloride quantification in complex biological matrices?

Answer:

- Sample Preparation: Use protein precipitation or solid-phase extraction to reduce matrix interference.

- Validation Parameters: Assess linearity (1–100 ng/mL range), precision (CV <15%), accuracy (85–115% recovery), and sensitivity (LOQ ≤1 ng/mL).

- Cross-Validation: Compare results with orthogonal methods (e.g., ELISA for plasma samples). Reference FDA guidance on bioanalytical method validation for small molecules .

Advanced: What statistical approaches are recommended for dose-response analysis of Levomoprolol hydrochloride in preclinical models of cardiovascular disease?

Answer:

- Nonlinear Regression: Fit data to sigmoidal models (e.g., Hill equation) to calculate EC50/IC50 values.

- Bootstrap Analysis: Estimate confidence intervals for dose-response parameters.

- Covariate Adjustment: Account for variables like animal weight and baseline hemodynamics using mixed-effects models. Tools like GraphPad Prism or R packages (drc, nlme) are recommended .

Advanced: How to establish appropriate positive controls when investigating Levomoprolol hydrochloride's receptor selectivity profile?

Answer:

- β1-Selective Controls: Use Atenolol for β1-specific effects.

- Pan-Beta Blocker Controls: Include Propranolol to assess non-selective antagonism.

- Functional Assays: Compare inhibition of isoproterenol-induced cAMP production across receptor subtypes. Validate selectivity ratios (β1:β2) using cloned receptor systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.